N,N''-Sulfonylbisurea

Beschreibung

Contextualization within Sulfonylurea Chemistry

The sulfonylurea class of compounds is defined by the presence of a central sulfonyl group bonded to a urea (B33335) group. These compounds have a significant history, tracing their origins to the era of early antibiotic development. The journey began with the discovery of sulfonamide antibiotics in the 1930s. diabetesonthenet.combjd-abcd.com A key breakthrough occurred in 1942 when Marcel Janbon, while treating typhoid patients with a new sulfonamide, observed that the compound induced hypoglycemia. diabetesonthenet.combjd-abcd.com This serendipitous discovery was further investigated by physiologist August Loubatières, who confirmed in 1946 that these compounds stimulate the release of insulin (B600854) from the pancreas. bjd-abcd.comdiabetesjournals.org

This line of research led to the development of the first generation of sulfonylurea drugs in the 1950s, with carbutamide (B1668437) being synthesized in East Germany and tolbutamide (B1681337) being marketed in Germany shortly after. diabetesjournals.orgyouthmedicaljournal.com Over the decades, the synthesis of sulfonylureas has evolved, leading to second-generation compounds like glibenclamide and third-generation ones such as glimepiride, each with different chemical properties. youthmedicaljournal.comnih.gov N,N''-Sulfonylbisurea represents a structural variation on this theme, being a disubstituted sulfonyl compound where both substituents are urea groups, distinguishing it from the monosubstituted compounds typically explored for pharmacological purposes.

Structural Framework and Fundamental Bonding Considerations of N,N''-Sulfonylbisurea

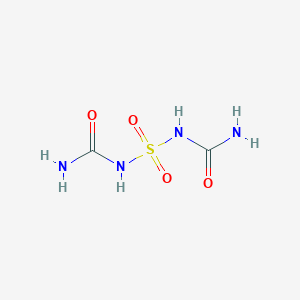

The molecular structure of N,N''-Sulfonylbisurea (C₂H₆N₄O₄S) is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, forming the core sulfonyl group (SO₂). Each of these nitrogen atoms is, in turn, bonded to a urea moiety (-C(=O)NH₂). This arrangement results in a symmetrical molecule.

The geometry around the central sulfur atom is approximately tetrahedral. The molecule's key feature is its significant potential for hydrogen bonding. The nitrogen atoms of the urea and sulfonyl groups act as hydrogen bond donors, while the oxygen atoms of both the carbonyl (C=O) and sulfonyl (S=O) groups serve as hydrogen bond acceptors. This capacity for forming multiple hydrogen bonds is a defining characteristic of bis-urea compounds and is crucial in the formation of self-assembling supramolecular structures, such as columns, tapes, and porous crystalline solids. sc.edutue.nlacs.org The interplay of these hydrogen bonds, along with other non-covalent interactions, dictates the compound's solid-state architecture and its potential utility in host-guest chemistry and materials science. sc.eduacs.org

Table 1: Computed Physicochemical Properties of N,N''-Sulfonylbisurea Data sourced from PubChem CID 104818. nih.gov

| Property | Value |

| Molecular Formula | C₂H₆N₄O₄S |

| Molecular Weight | 182.16 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 141 Ų |

| Complexity | 239 |

| Formal Charge | 0 |

Historical Developments in Bisurea and Sulfonyl Compound Synthesis Relevant to N,N''-Sulfonylbisurea

The synthesis of a molecule like N,N''-Sulfonylbisurea is informed by decades of developments in the synthesis of both sulfonyl and bisurea compounds.

Developments in Sulfonyl Compound Synthesis: The synthetic history of sulfonyl compounds is deeply connected to the development of sulfonamides in the early 20th century. The discovery of the antibacterial properties of the dye 'Prontosil' in 1932 by Gerhard Domagk was a pivotal moment. diabetesonthenet.com It was soon determined that the active component was a simpler breakdown product, sulfanilamide, which had been first synthesized in 1908. diabetesonthenet.com This spurred extensive research into synthesizing sulfonamide derivatives. Traditional methods for creating sulfonylureas often involve the reaction of sulfamides with isocyanates or the conversion of sulfonamides into N-sulfonyl carbamates. researchgate.net More modern and versatile methods have since been developed, such as the use of N,N'-sulfuryldiimidazole, which allows for the convenient preparation of sterically congested or unsymmetrical sulfonylureas through sequential amine addition. nih.gov

Developments in Bisurea Synthesis: The synthesis of bis-urea compounds has also seen significant advancement. A general method involves the use of bis(o-nitrophenyl) carbonate, which allows for a directional synthesis through the sequential addition of amines. nih.gov In this two-step process, an initial reaction with one amine forms a carbamate (B1207046) intermediate, which is then reacted with a diamine to yield the final bis-urea product. nih.gov Research into bis-urea compounds has been particularly active in the field of supramolecular chemistry. Scientists have designed and synthesized numerous bis-urea derivatives, including macrocycles, that can self-assemble into complex, functional materials like nanoreactors and organogels through hydrogen bonding. sc.edutue.nlacs.orgresearchgate.net These advancements in creating well-defined bis-urea architectures provide the foundational synthetic knowledge relevant to a molecule like N,N''-Sulfonylbisurea.

Table 2: Timeline of Key Historical Developments

| Year(s) | Development | Significance |

| 1932-1935 | Discovery of antibacterial properties of Prontosil and its active metabolite, sulfanilamide. diabetesonthenet.comyouthmedicaljournal.com | Initiated the era of sulfonamide chemistry and widespread synthesis of related compounds. |

| 1942 | Marcel Janbon observes the hypoglycemic effects of a sulfonamide derivative (2254RP). diabetesonthenet.combjd-abcd.com | First observation linking sulfonamide structures to glucose-lowering effects, paving the way for sulfonylureas. |

| 1946 | Auguste Loubatières demonstrates that sulfonyl compounds stimulate insulin secretion. bjd-abcd.comdiabetesjournals.org | Provided the physiological mechanism for the observed hypoglycemic effect. |

| 1950s | First-generation sulfonylureas, Carbutamide and Tolbutamide, are synthesized and marketed. bjd-abcd.comdiabetesjournals.orgyouthmedicaljournal.com | Marked the translation of basic chemical research into therapeutic agents. |

| 2008 | A general method for preparing bis-ureas from bis(o-nitrophenyl) carbonate is reported. nih.gov | Provided a directional, two-step process for synthesizing complex bis-urea structures. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35507-37-0 |

|---|---|

Molekularformel |

C2H6N4O4S |

Molekulargewicht |

182.16 g/mol |

IUPAC-Name |

carbamoylsulfamoylurea |

InChI |

InChI=1S/C2H6N4O4S/c3-1(7)5-11(9,10)6-2(4)8/h(H3,3,5,7)(H3,4,6,8) |

InChI-Schlüssel |

NRCPVGIMMWPWGT-UHFFFAOYSA-N |

SMILES |

C(=O)(N)NS(=O)(=O)NC(=O)N |

Kanonische SMILES |

C(=O)(N)NS(=O)(=O)NC(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Synthetic Pathway Exploration for N,n Sulfonylbisurea

Direct Synthetic Routes to N,N''-Sulfonylbisurea

Direct synthetic methods offer the most straightforward approach to N,N''-sulfonylbisurea, typically involving the simultaneous formation of both urea (B33335) linkages to a central sulfonyl precursor. These routes are often sought after for their atom economy and operational simplicity.

The most intuitive direct synthesis of N,N''-sulfonylbisurea would involve the condensation reaction between urea and a suitable sulfonyl precursor, such as sulfuryl chloride (SO₂Cl₂). This approach, in theory, would allow for the direct attachment of two urea molecules to the sulfonyl group.

However, research into the reaction of urea with sulfuryl chloride has shown that the formation of N,N''-sulfonylbisurea is not a favored outcome. Early investigations by Haworth and Mann demonstrated that the interaction between urea and sulfuryl chloride leads to different products depending on the reaction conditions. rsc.org When powdered dry urea is treated with sulfuryl chloride and heated, the primary products isolated are biuret (B89757) and triuret, resulting from the deamination of urea rather than its direct sulfonylation. rsc.org If the reaction is allowed to proceed more vigorously at higher temperatures, the main product becomes cyanuric acid. rsc.org

These findings suggest that the high reactivity of sulfuryl chloride and the multiple reactive sites on urea lead to complex reaction pathways, including self-condensation of urea and cyclization, which dominate over the desired N,N''-disubstitution on the sulfonyl group. The lone pair of electrons on the nitrogen atoms of urea readily attacks the sulfur atom of sulfuryl chloride, but subsequent reactions and rearrangements appear to prevent the formation of the stable N,N''-sulfonylbisurea linkage under these conditions.

| Precursors | Conditions | Major Products | Reference |

| Urea, Sulphuryl Chloride | Heating at 90°C | Biuret, Triuret | rsc.org |

| Urea, Sulphuryl Chloride | Vigorous heating | Cyanuric Acid | rsc.org |

This table summarizes the outcomes of the direct condensation attempt between urea and sulfuryl chloride.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a powerful tool in modern synthetic chemistry. tcichemicals.combeilstein-journals.org In the context of N,N''-sulfonylbisurea, a hypothetical MCR could involve a sulfonyl source, an amine, and a source of the carbonyl group, assembled in a convergent manner.

While there are numerous reports on three-component reactions for the synthesis of N-sulfonyl amidines and other related sulfonylurea derivatives, specific MCRs designed for the direct synthesis of symmetrical N,N''-sulfonylbisurea are not prominently featured in the literature. rsc.orgnih.govnih.govresearchgate.net For instance, copper-catalyzed MCRs have been developed to synthesize N-sulfonylamidines from terminal alkynes, sulfonyl azides, and amines. researchgate.net Another approach describes a copper-catalyzed three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and sulfur dioxide. nih.gov

Theoretically, one could envision a four-component reaction involving a central sulfonyl donor (like SO₂), two equivalents of an amine, and a carbon monoxide source to build the bis-urea structure. However, controlling the stoichiometry and reactivity to selectively form the desired symmetrical product would be a significant challenge. The development of such a specific MCR for N,N''-sulfonylbisurea remains an area for future research.

Indirect Synthetic Strategies and Precursor Derivatization

Given the challenges associated with direct synthetic routes, indirect strategies involving the synthesis and derivatization of key precursors are more commonly employed for the construction of sulfonylurea linkages. These methods offer greater control over the reaction and are more adaptable for creating a range of sulfonylurea-containing molecules.

N-sulfonyl isocyanates are highly reactive intermediates that are widely used in the synthesis of sulfonylureas. organic-chemistry.org The general approach involves the reaction of an N-sulfonyl isocyanate with an amine to form the sulfonylurea bond. For the synthesis of N,N''-sulfonylbisurea, a diisocyanate precursor, sulfonyl diisocyanate (O=C=N-SO₂-N=C=O), would be the ideal starting material.

The reaction of sulfonyl diisocyanate with two equivalents of ammonia (B1221849) or a primary amine would, in principle, yield the corresponding N,N''-sulfonylbisurea. Sulfonyl diisocyanate itself can be prepared through various methods, including the reaction of cyanogen (B1215507) bromide with sulfur trioxide or by the pyrolysis of chlorosulfonyl isocyanate. google.com The high electrophilicity of the isocyanate groups makes them susceptible to nucleophilic attack by amines.

A related strategy involves the in-situ generation of sulfonyl isocyanates. For example, sulfonyl azides can be converted to sulfonyl isocyanates through a palladium-catalyzed carbonylation reaction, which can then be trapped by amines to form sulfonylureas. organic-chemistry.orgnih.govgoogle.com Applying this to a disulfonyl azide (B81097) precursor could provide a pathway to N,N''-sulfonylbisurea.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Sulfonyl Diisocyanate | Amine/Ammonia | Symmetrical Sulfonylbisurea | google.com |

| Sulfonyl Azide | Carbon Monoxide, Amine | Sulfonylurea | organic-chemistry.orgnih.govgoogle.com |

This table outlines the general synthetic transformations involving N-sulfonyl isocyanate intermediates.

Sulfamide (B24259) (H₂N-SO₂-NH₂) and its derivatives are another important class of precursors for sulfonylurea synthesis. The traditional synthesis of sulfonylureas involves the reaction of a sulfamide with an isocyanate in the presence of a base. organic-chemistry.org To synthesize N,N''-sulfonylbisurea via this route, sulfamide itself would need to react with a reagent that can introduce the carbonyl-amine functionality on both nitrogen atoms.

A plausible, though not explicitly detailed, approach would be the reaction of sulfamide with two equivalents of an isocyanate. However, the nucleophilicity of the second nitrogen of the resulting monosubstituted sulfonylurea might be diminished, potentially making the second addition challenging.

Alternatively, a more controlled synthesis might involve the reaction of a sulfamide with an activated carbamoyl (B1232498) species. For instance, N-acylsulfonamides can be prepared by reacting sulfonamides with carboxylic acid anhydrides or chlorides. Current time information in Bangalore, IN. A similar strategy could potentially be adapted for sulfamides to build the bisurea structure, although this is not a commonly reported method for N,N''-sulfonylbisurea.

A versatile and convenient method for preparing sulfonylureas, particularly sterically hindered ones, involves the use of N,N'-sulfuryldiimidazole. dtic.mil This reagent serves as a stable and easy-to-handle sulfonyl group donor. The synthesis of unsymmetrical sulfonylureas has been successfully demonstrated using this method, which involves the sequential activation and displacement of the imidazole (B134444) moieties. dtic.mil

For the synthesis of the symmetrical N,N''-sulfonylbisurea, a modification of this sequential approach could be envisioned. The process would start with N,N'-sulfuryldiimidazole, which can be prepared from sulfuryl chloride and imidazole. The first step would involve the reaction with one equivalent of a protected urea or a related nucleophile. After the first displacement, the second imidazole group could be displaced by another equivalent of the same nucleophile to yield the symmetrical bisurea product.

A key advantage of this method is the ability to activate the imidazole leaving group, for instance, by alkylation with methyl triflate, which facilitates the subsequent nucleophilic displacement by an amine or aniline. dtic.mil This controlled, stepwise approach could potentially overcome the challenges of direct condensation and provide a viable route to N,N''-sulfonylbisurea.

| Reagent | Key Feature | Application | Reference(s) |

| N,N'-Sulfuryldiimidazole | Stable sulfonyl donor | Synthesis of unsymmetrical sulfonylureas | dtic.mil |

| N,N'-Sulfuryldiimidazole | Amenable to parallel synthesis | Preparation of sterically congested sulfonylureas | rsc.orgdtic.mil |

This table highlights the utility of N,N'-Sulfuryldiimidazole in sulfonylurea synthesis.

Green Chemistry Approaches in N,N''-Sulfonylbisurea Synthesis

The development of synthetic methodologies for N,N''-Sulfonylbisurea has increasingly focused on the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govmlsu.ac.in Green chemistry encourages the design of products and processes that minimize the use and generation of hazardous substances. mlsu.ac.in Key areas of focus in the synthesis of sulfonylurea compounds, including N,N''-Sulfonylbisurea, involve the use of safer solvents, the development of solvent-free reaction conditions, and the application of catalysts to improve reaction efficiency and reduce energy consumption. mlsu.ac.inorganic-chemistry.orgrsc.org Traditional methods for synthesizing sulfonylureas often involve the use of hazardous reagents like isocyanates and solvents, which present significant environmental and safety challenges. researchgate.net Consequently, modern research emphasizes cleaner and more sustainable synthetic routes.

Solvent-Free Reaction Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. mlsu.ac.inrsc.org For nitrogen-sulfur containing compounds, several solventless approaches have been developed, often enhanced by microwave irradiation or the use of solid supports, which can be applicable to the synthesis of N,N''-Sulfonylbisurea.

One prominent solvent-free method involves the direct condensation of starting materials. For instance, the synthesis of N-sulfonylformamidines has been achieved at room temperature by the direct condensation of sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) without any solvent or metal catalyst. rsc.orgresearchgate.net This method is noted for its speed, efficiency, and the absence of hazardous waste streams, affording high yields of the desired products. rsc.orgresearchgate.net

Microwave-assisted solvent-free synthesis has also emerged as a powerful technique. The synthesis of N-(tert-butylsulfinyl)imines, for example, is efficiently conducted by the microwave-promoted condensation of carbonyl compounds and (R)-2-methylpropane-2-sulfinamide in the absence of a solvent. organic-chemistry.org This technique significantly reduces reaction times and energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net Another example is the one-pot solventless preparation of N-sulfonylimines via microwave thermolysis of aldehydes and sulfonamides in the presence of benign reagents like calcium carbonate and montmorillonite (B579905) K10 clay. researchgate.net These methodologies demonstrate the potential for producing sulfonylurea-type structures under environmentally benign conditions.

The table below summarizes findings from solvent-free synthesis of related sulfonyl compounds, illustrating the conditions and outcomes that could inform the development of similar methods for N,N''-Sulfonylbisurea.

| Product Type | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| N-Sulfonylformamidines | Sulfonamide, DMF-DMA | Room Temperature, Solvent-Free | Minutes | 98 | researchgate.net |

| N-(tert-Butylsulfinyl)aldimines | Aldehydes, (R)-2-methylpropane-2-sulfinamide, Ti(OEt)4 | Microwave, 70°C, Solvent-Free | 10 min | >95 | organic-chemistry.org |

| N-(tert-Butylsulfinyl)ketimines | Ketones, (R)-2-methylpropane-2-sulfinamide, Ti(OEt)4 | Microwave, 70°C, Solvent-Free | 1 hour | >80 | organic-chemistry.org |

| N-Sulfonylimines | Aldehydes, Sulfonamides | Microwave, Montmorillonite K10 Clay | 30-90 sec | 75-92 | researchgate.net |

Catalyst-Assisted Synthetic Enhancements

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and waste generation. mlsu.ac.in In the synthesis of sulfonyl-containing compounds, various catalytic systems have been explored to improve efficiency and environmental performance.

Lewis acids and other metal-based catalysts have been shown to be effective. For example, tungsten hexachloride (WCl6) has been used as a highly efficient and reusable catalyst for the solvent-free synthesis of N-sulfonyl imines through the condensation of sulfonamides with aldehydes. rsc.org This catalyst demonstrates a high turnover frequency and promotes clean reactions with simple purification and high yields. rsc.org Similarly, a green synthesis of N-sulfonylimines has been developed using neutral aluminum oxide (Al2O3) as a reusable dehydrating agent, avoiding the need for a catalyst altogether in some cases. nih.gov

Copper-based catalysts have also found broad application. Copper(I) iodide (CuI) has been utilized in the cycloaddition of N-sulfonyl azides with alkynes in aqueous media to selectively produce N-sulfonyltriazoles. rsc.org The use of water as a solvent and a copper catalyst allows for mild reaction conditions that are tolerant to a wide range of functional groups. rsc.orgrsc.org N-Heterocyclic carbene (NHC)–Cu(I) complexes are another class of versatile catalysts used in various organic transformations, including conjugate additions and hydrosilylation reactions, offering high efficiency and selectivity. beilstein-journals.org

The following table details research findings on catalyst-assisted synthesis of related sulfonyl compounds, providing insights into potential catalytic systems for N,N''-Sulfonylbisurea production.

| Product Type | Reactants | Catalyst/Reagent | Solvent | Key Findings | Reference |

| N-Sulfonylimines | Sulfonamides, Aldehydes | WCl6 | Solvent-Free | Reusable catalyst, high yields, short reaction times. | rsc.org |

| N-Sulfonylimines | Sulfonamides, Aldehydes | Neutral Al2O3 (as dehydrating agent) | Dimethyl Carbonate (DMC) | Catalyst-free conditions, high yields, environmentally benign. | nih.gov |

| N-Sulfonyltriazoles | N-Sulfonyl Azides, Terminal Alkynes | Cu(I) with Prolinamide Ligand | Aqueous Media | Mild conditions, tolerant to air and moisture. | rsc.org |

| N-Acylsulfonamides | Sulfonyl Azides, Electron-rich Heterocycles | Palladium(0) | Not specified | Ligand-free process, mild temperature. | researchgate.net |

| Unsymmetrical Sulfonylureas | N,N'-Sulfuryldiimidazole, Amines/Anilines | Methyl Triflate (as activating agent) | Not specified | Convenient for parallel synthesis of sterically congested ureas. | nih.gov |

Chemical Reactivity and Transformation Pathways of N,n Sulfonylbisurea

Nucleophilic Reactivity at Urea (B33335) and Sulfonyl Centers

The N,N''-Sulfonylbisurea molecule possesses multiple sites susceptible to nucleophilic attack. The carbonyl carbons of the urea groups and the sulfur atom of the sulfonyl group are the primary electrophilic centers. The reactivity at these sites is influenced by the electronic nature of the substituents and the reaction conditions.

Investigation of N-Nucleophilic Attacks on N,N''-Sulfonylbisurea

The nitrogen atoms within the urea moieties of N,N''-Sulfonylbisurea are generally considered nucleophilic. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces their nucleophilicity. Consequently, direct N-nucleophilic attacks on substrates by N,N''-Sulfonylbisurea are not commonly observed unless the nitrogen atoms are deprotonated by a strong base.

In the presence of a suitable base, the deprotonated N,N''-Sulfonylbisurea can act as a nucleophile. For instance, in the synthesis of substituted sulfonylureas, the nitrogen of a sulfonamide is deprotonated to facilitate its attack on an isocyanate. researchgate.net While not a direct reaction of N,N''-Sulfonylbisurea itself, this principle highlights the potential for nucleophilic reactivity of the nitrogen atoms under basic conditions.

Exploration of O-Nucleophilic Reactivity

The oxygen atoms of the carbonyl groups in the urea moieties possess lone pairs of electrons and can exhibit nucleophilic character. However, their nucleophilicity is generally lower than that of the nitrogen atoms. O-nucleophilic reactions involving the urea carbonyl oxygen are not well-documented for N,N''-Sulfonylbisurea. It is more common for the carbonyl carbon to act as an electrophile, as discussed in the context of electrophilic transformations.

Electrophilic Transformations of N,N''-Sulfonylbisurea

The electron-withdrawing nature of the sulfonyl group makes the adjacent urea protons acidic and susceptible to abstraction, which can be followed by reactions with electrophiles.

Halogenation and Sulfonylation Studies

Halogenation: Halogenation of sulfonylureas has been reported, typically occurring at the aromatic ring if present, or at the nitrogen atoms. acs.orgnih.gov For N,N''-Sulfonylbisurea, which lacks an aromatic ring, halogenation would be expected to occur at the nitrogen atoms of the urea moieties. For example, related sulfonylurea intermediates have been halogenated using reagents like N-bromosuccinimide.

Sulfonylation: The synthesis of sulfonylureas often involves the reaction of a sulfonamide with an isocyanate, which can be considered a sulfonylation process. jocpr.comjetir.org Further sulfonylation of the urea nitrogens in N,N''-Sulfonylbisurea could potentially occur under specific conditions, leading to more complex structures.

Rearrangement Processes and Decomposition Pathways

Sulfonylureas can undergo various rearrangement and decomposition reactions, particularly under acidic or thermal conditions.

Decomposition: Studies on the decomposition of sulfonylureas have shown that under acidic conditions, they can break down to form the corresponding sulfonamide and an amine. researchgate.net The thermal decomposition of urea itself proceeds through the formation of isocyanic acid and ammonia (B1221849). It is plausible that N,N''-Sulfonylbisurea could undergo a similar thermal decomposition, potentially yielding sulfonyl isocyanate and urea or ammonia.

Acid-Catalyzed Rearrangements

Information regarding acid-catalyzed rearrangements specifically for N,N'-sulfonylbisurea is not readily found in the reviewed scientific literature. However, the behavior of the sulfonylurea linkage under acidic conditions is well-documented, with hydrolysis being the predominant transformation rather than rearrangement.

The sulfonylurea bridge is susceptible to cleavage under acidic conditions. researchgate.netusda.gov This acid-catalyzed hydrolysis is a critical degradation pathway for many sulfonylurea-based compounds, including herbicides and pharmaceuticals. researchgate.netoup.comoup.com The reaction typically results in the formation of a sulfonamide and a primary amine, which in the case of N,N'-sulfonylbisurea would correspond to the respective fragments derived from the urea portions of the molecule. researchgate.net The rate of this hydrolysis is highly dependent on the pH of the solution, with accelerated rates observed in acidic media. usda.gov Studies on various sulfonylurea herbicides have shown that deprotonation of the sulfonylurea moiety at higher pH levels tends to stabilize the compounds, whereas decomposition is more rapid at lower pH. researchgate.net

Table 1: Conditions and Products of Acid-Catalyzed Hydrolysis of Various Sulfonylurea Derivatives

| Sulfonylurea Derivative | pH Condition | Temperature (°C) | Major Products | Reference |

| Pyrazosulfuron ethyl | 3 | Ambient | Corresponding sulfonamide and aminopyrazole | usda.gov |

| Halosulfuron methyl | 3 | Ambient | Corresponding sulfonamide and aminopyrazole | usda.gov |

| Various Herbicides | 4 | 40 | Corresponding sulfonamides and heterocyclic amines | oup.comoup.com |

| Generic Sulfonylureas | 1 | 37 | Aromatic primary amine and sulfonamide | researchgate.net |

This table presents data for various sulfonylurea derivatives to illustrate the general pathway of acid-catalyzed hydrolysis, due to the absence of specific data for N,N'-Sulfonylbisurea.

Thermally Induced Transformations

The thermal stability of sulfonylurea compounds varies depending on their specific structure. Generally, heating sulfonylureas can lead to their decomposition. For instance, studies on the thermal decomposition of certain sulfonylurea drugs and related carbamate (B1207046) intermediates indicate that they can be thermally unstable. omicsonline.orggoogle.com

The process of thermal decomposition for monosubstituted ureas is known to proceed via the formation of an isocyanate with the liberation of ammonia. While N,N'-sulfonylbisurea is a more complex structure, analogous thermal fragmentation pathways involving the breakdown of the urea and sulfonylurea linkages can be anticipated. The thermal decomposition of some nitrogen-rich heterocyclic esters has been shown to occur via radical mechanisms involving the homolytic cleavage of C-N and C-O bonds. nih.gov Similarly, the thermal degradation of sulfonylurea compounds can lead to the formation of various smaller molecules. omicsonline.org

A study on the methanolysis of several sulfonylurea herbicides demonstrated that these compounds undergo significant degradation when heated in methanol, following pseudo-first-order kinetics. nih.gov This suggests that in the presence of nucleophilic solvents, thermal stress can facilitate decomposition.

Table 2: Thermal Decomposition Data for Selected Sulfonylurea-Related Compounds

| Compound | Conditions | Key Observations | Reference |

| Carbamate intermediate of Gliclazide (B1671584) | 100 °C | Decreased conversion, formation of phenol, indicating thermal decomposition. | google.com |

| Bensulfuron methyl | 40-65 °C in Methanol | Pseudo-first-order decomposition. | nih.gov |

| Sulfometuron methyl | 40-65 °C in Methanol | Pseudo-first-order decomposition. | nih.gov |

| Glimepiride complexes | >190 °C | Decomposition temperature influenced by complexation. | omicsonline.org |

This table provides examples of thermal transformations for related sulfonylurea compounds to infer the potential behavior of N,N'-Sulfonylbisurea.

Redox Chemistry of the Sulfonyl Moiety within N,N'-Sulfonylbisurea

The redox chemistry of the sulfonyl group in N,N'-sulfonylbisurea is another important aspect of its reactivity profile. The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and can potentially participate in both oxidative and reductive processes, although the latter is less common for the robust sulfonyl group.

Reductive Pathways and Products

Specific information on the chemical reduction of the sulfonylurea functional group in N,N'-sulfonylbisurea or other sulfonylurea derivatives is scarce in the reviewed chemical literature. The sulfonyl group is generally considered to be highly resistant to chemical reduction due to the high oxidation state and stability of the sulfur atom. Reductive processes in organic chemistry typically target more labile functional groups.

Searches for the reduction of sulfonylureas primarily yield results related to the reduction of their biological or pharmacological effects, such as dose reduction in medical treatments, rather than the chemical transformation of the functional group itself. nih.govnih.gov This highlights a gap in the current chemical literature regarding the reductive pathways of the sulfonylurea moiety.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Sulfonylbisurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of nuclei within a molecule. jackwestin.com For N,N''-sulfonylbisurea, it provides invaluable insights into its conformational preferences and potential tautomeric equilibria in solution.

High-Resolution ¹H and ¹³C NMR Studies

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental layer of structural information. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the protons and carbons, respectively. libretexts.org

In the ¹H NMR spectrum of sulfonylurea derivatives, the protons of the -NH groups are particularly informative. For instance, the proton of the NH group situated between the sulfonyl (-SO₂) and carbonyl (-CO-) groups is expected to appear at a significant downfield shift, often around 11 ppm, due to the strong deshielding effects of these electron-withdrawing groups. cabidigitallibrary.org The other NH protons of the urea (B33335) moieties would also exhibit distinct chemical shifts, influenced by their proximity to the sulfonyl group and their involvement in hydrogen bonding.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. ucl.ac.uk The carbonyl carbon of the urea group typically resonates in the range of 170-180 ppm. unesp.brrsc.org The specific chemical shift can be influenced by the electronic effects of the neighboring sulfonyl group.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Sulfonylureas

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | SO₂-NH -CO | ~11 | cabidigitallibrary.org |

| ¹H | R-NH -CO | Varies | |

| ¹³C | C =O (Urea) | 170 - 180 | unesp.brrsc.org |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To establish connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds. sdsu.educreative-biostructure.com In N,N''-sulfonylbisurea, COSY would be crucial for correlating the signals of the NH protons with any adjacent protons, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcreative-biostructure.com By correlating the proton signals with their corresponding carbon signals, HSQC allows for the unambiguous assignment of carbon resonances. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. wikipedia.orgsdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons, and for connecting different fragments of the molecule. For example, correlations between the NH protons and the carbonyl carbon would definitively establish the urea linkage.

Table 2: Expected 2D NMR Correlations for N,N''-Sulfonylbisurea

| Experiment | Correlated Nuclei | Information Gained | Reference |

| COSY | ¹H – ¹H | Identifies coupled protons within spin systems. | sdsu.educreative-biostructure.com |

| HSQC | ¹H – ¹³C (¹J) | Connects protons to their directly attached carbons. | wikipedia.orgcreative-biostructure.com |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking molecular fragments and identifying quaternary carbons. | wikipedia.orgsdsu.edu |

Dynamic NMR Studies of Conformational Changes

The bonds within the N,N''-sulfonylbisurea molecule, particularly the C-N and S-N bonds, may exhibit restricted rotation, leading to the existence of different conformers. ucl.ac.uk Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale. ucl.ac.uknih.govutoronto.ca

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. ucl.ac.uk Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. researchgate.net These techniques are complementary and offer valuable information about the functional groups present and the intermolecular interactions, such as hydrogen bonding. spectroscopyonline.commt.comthermofisher.commdpi.com

Analysis of Sulfonyl Vibrational Modes

The sulfonyl group (SO₂) is a key functional group in N,N''-sulfonylbisurea. It gives rise to characteristic and strong absorption bands in the FT-IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the following regions:

Asymmetric S=O stretching (ν_as(SO₂)): ~1350 cm⁻¹

Symmetric S=O stretching (ν_s(SO₂)): ~1160 cm⁻¹

The exact positions of these bands can be influenced by the electronic environment and hydrogen bonding interactions involving the sulfonyl oxygens. omicsonline.org

Characterization of Urea Linkage Vibrations

The urea linkage (-NH-CO-NH-) exhibits several characteristic vibrational modes. jocpr.com The most prominent of these is the C=O stretching vibration (amide I band), which is typically a very strong band in the FT-IR spectrum.

C=O stretching (Amide I): This band is generally observed in the region of 1630-1710 cm⁻¹. cabidigitallibrary.orgjocpr.commdpi.com Its position is sensitive to hydrogen bonding; increased hydrogen bonding to the carbonyl oxygen leads to a shift to lower wavenumbers.

Other important vibrations of the urea moiety include:

N-H stretching: These vibrations appear in the high-frequency region of the spectrum, typically between 3200 and 3400 cm⁻¹. cabidigitallibrary.orgomicsonline.org The presence of multiple bands and broadening in this region can indicate different N-H environments and the presence of hydrogen bonding.

N-H bending (Amide II): This mode, coupled with C-N stretching, usually appears around 1550-1650 cm⁻¹. jocpr.com

C-N stretching: The stretching vibrations of the C-N bonds in urea have some double bond character due to resonance and are observed at higher frequencies than typical C-N single bonds, often in the 1400-1490 cm⁻¹ range. jocpr.comcdnsciencepub.com

Table 3: Characteristic Vibrational Frequencies for N,N''-Sulfonylbisurea

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 | omicsonline.org |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 | omicsonline.org |

| Urea (C=O) | Stretch (Amide I) | 1630 - 1710 | cabidigitallibrary.orgjocpr.commdpi.com |

| Urea (N-H) | Stretch | 3200 - 3400 | cabidigitallibrary.orgomicsonline.org |

| Urea | N-H Bend (Amide II) | 1550 - 1650 | jocpr.com |

| Urea (C-N) | Stretch | 1400 - 1490 | jocpr.comcdnsciencepub.com |

The combined application of these advanced spectroscopic techniques provides a powerful approach to fully characterize the structure and dynamics of N,N''-sulfonylbisurea, laying a crucial foundation for understanding its chemical properties and behavior.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. jeolusa.com The basic components of a mass spectrometer include an ion source to convert the sample into gaseous ions, a mass analyzer to separate the ions based on their m/z ratio, and a detector to measure the abundance of the separated ions. libretexts.org For a molecule like N,N''-Sulfonylbisurea, mass spectrometry provides the exact molecular mass and offers insights into its structure through the analysis of fragmentation patterns. The most intense ion in a spectrum is designated as the base peak with an abundance of 100, while the highest-mass ion is typically the molecular ion (M+.). libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the m/z ratio of ions with very high accuracy (typically to four or more decimal places). libretexts.orgnih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. mdpi.comspectralworks.com While nominal mass spectrometers would show molecules with the same integer mass as a single peak, HRMS can differentiate between them based on the slight mass differences between their constituent isotopes (e.g., the exact mass of ¹⁶O is 15.9949 Da, not 16). libretexts.org

For N,N''-Sulfonylbisurea (C₂H₆N₄O₄S), HRMS can confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This capability is crucial for distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for N,N''-Sulfonylbisurea

| Formula | Nominal Mass | Monoisotopic (Exact) Mass |

|---|---|---|

| C₂H₆N₄O₄S | 182 | 182.0110 |

This table presents the calculated nominal and exact masses for the parent molecule.

Tandem Mass Spectrometry for Structural Fragments

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z ratio (precursor ions) are selected and then fragmented by methods like collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. nationalmaglab.org

The fragmentation of sulfonylurea compounds is well-characterized. In the case of N,N''-Sulfonylbisurea, fragmentation is expected to occur at the weaker bonds, primarily the C-N and S-N bonds of the sulfonylurea bridge. The thermal lability of some sulfonylureas can also lead to the formation of the corresponding sulfonamide during analysis. nih.gov The loss of neutral molecules like nitric oxide (NO) has also been observed in the fragmentation of related nitroso-peptides. nih.gov

Common fragmentation pathways for N,N''-Sulfonylbisurea would likely involve:

Cleavage of the sulfonyl-nitrogen bond, leading to the formation of ions corresponding to the sulfonyl group and the urea moiety.

Fission of the urea C-N bonds.

Rearrangement processes, which are known to occur in this class of compounds. nih.gov

Table 2: Plausible Fragmentation Patterns for N,N''-Sulfonylbisurea in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

|---|---|---|---|

| 182.0110 | [SO₂NHCONH₂]⁺ | CONH₂ | 122.9864 |

| 182.0110 | [NH₂CONHCONH₂]⁺ | SO₂ | 118.0436 |

| 182.0110 | [SO₂NH₂]⁺ | NH₂CONH₂CO | 80.9728 |

| 182.0110 | [CONHNH₂]⁺ | SO₂NH₂CO | 59.0273 |

This table outlines potential fragmentation pathways and the theoretical mass-to-charge ratios of resulting fragments.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. amazonaws.com The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its system of π-electrons and non-bonding electrons (n-electrons). ijprajournal.com

The structure of N,N''-Sulfonylbisurea contains several chromophores—the functional groups responsible for absorbing UV light. These include the carbonyl (C=O) groups and the sulfonyl (SO₂) group. The nitrogen and oxygen atoms also possess non-bonding electrons (lone pairs). The likely electronic transitions for this molecule include:

n → σ* transitions: Excitation of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding σ* orbital. These transitions typically require high energy and occur at shorter wavelengths. amazonaws.com

n → π* transitions: Excitation of a non-bonding electron from an oxygen or nitrogen atom to the anti-bonding π* orbital of an adjacent carbonyl group. These are generally weak absorptions. libretexts.orgufg.br

π → π* transitions: Excitation of an electron from a π bonding orbital (in the C=O group) to an anti-bonding π* orbital. libretexts.org

The solvent used can influence the absorption spectrum, causing a shift in wavelength (solvatochromism). bspublications.net

Table 3: Expected Electronic Transitions for N,N''-Sulfonylbisurea

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| n → σ* | Non-bonding (N, O) to σ* | < 200 nm | Weak |

| n → π* | Non-bonding (O) to π* (C=O) | ~270-300 nm | Weak |

| π → π* | π (C=O) to π* (C=O) | ~180-220 nm | Strong |

This table summarizes the types of electronic transitions anticipated for the compound based on its functional groups.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

Single-Crystal X-ray Crystallography of N,N''-Sulfonylbisurea

Single-crystal X-ray crystallography provides the most accurate and detailed picture of a molecule's solid-state structure. protoxrd.com The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. arxiv.org This analysis yields the electron density map of the molecule, from which the positions of individual atoms can be determined. nih.gov

Table 4: Illustrative Crystallographic Data for a Related Sulfonamide

| Parameter | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.6919 (18) |

| b (Å) | 10.5612 (10) |

| c (Å) | 8.1065 (8) |

| V (ų) | 1600.3 (3) |

| Z | 4 |

This table shows example crystallographic data for a related structure to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Crystal Engineering and Supramolecular Assembly Studies

Crystal engineering is the design and synthesis of new solid-state structures with desired properties by understanding and utilizing intermolecular interactions. syncsci.com In the context of sulfonylureas, crystal engineering is often used to create co-crystals to improve physicochemical properties like solubility. syncsci.comresearchgate.net

Computational and Theoretical Chemistry Studies on N,n Sulfonylbisurea

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like N,N''-Sulfonylbisurea. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and electron distribution without the need for experimental input. researchoutreach.org

Density Functional Theory (DFT) has become the predominant computational method for studying sulfonylurea compounds due to its favorable balance of accuracy and computational cost. aip.orgstorion.ru It is routinely used to determine the ground-state properties of these molecules, including their optimized geometries and electronic structures. irjweb.com

Below is a table of typical geometric parameters for the core sulfonylurea bridge, derived from DFT calculations on related compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.45 - 1.48 Å |

| S-N | ~1.65 - 1.69 Å | |

| C=O | ~1.22 - 1.25 Å | |

| C-N (Urea) | ~1.37 - 1.41 Å | |

| Bond Angle (°) | O=S=O | ~120 - 122° |

| C-S-N | ~105 - 108° | |

| S-N-C | ~120 - 125° |

Electronic Structure: DFT calculations provide critical insights into the electronic properties of sulfonylureas. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.govresearchgate.netresearchgate.net The HOMO-LUMO energy gap (Egap) is a key indicator of chemical reactivity and kinetic stability. irjweb.comchalcogen.ro A smaller gap generally suggests higher reactivity. For many sulfonylurea derivatives, this gap is calculated to understand their stability and potential for electronic transitions. aip.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov In sulfonylureas, the oxygen atoms of the sulfonyl and carbonyl groups typically represent the most electronegative regions. aip.org

While DFT is widely used, other quantum chemical methods also play a role in studying sulfonylureas.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from "first principles" with fewer approximations than DFT. arxiv.org HF and MP2 calculations have been used to study sulfonylurea and urea (B33335) derivatives, often to provide benchmark data for comparison with DFT results or to investigate systems where DFT might be less reliable. researchgate.netuniven.ac.zaosti.gov For instance, MP2 has been employed to accurately determine rotational barriers in various urea derivatives. osti.gov These methods are generally more computationally demanding than DFT. rsc.org

Semi-Empirical Methods: Semi-empirical methods like AM1, PM3, and MNDO simplify the calculations further by incorporating parameters derived from experimental data. uni-muenchen.deorientjchem.org This makes them significantly faster than ab initio or DFT methods, allowing for the rapid screening of large numbers of compounds or extensive conformational searches. uni-muenchen.de Studies on sulfonylureas have used semi-empirical methods for preliminary geometry optimizations and to explore potential energy surfaces before refining the results with more accurate methods. jlu.edu.cnmdpi.com However, their accuracy is limited to molecules similar to those used for their parameterization. uni-muenchen.de

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of sulfonylureas are highly dependent on their three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy landscape of the molecule by systematically rotating its flexible bonds to identify stable, low-energy conformers. univen.ac.zaresearchgate.net

The flexibility of the sulfonylurea backbone is primarily due to rotation around the S-N and N-C bonds. Computational studies on alkyl- and phenyl-substituted ureas have quantified the energy barriers for these rotations. osti.gov The rotation around the C(sp²)-N bond of the urea group is typically more hindered than rotation around N-C(sp³) bonds due to the partial double-bond character arising from resonance. osti.govmsu.edu Steric hindrance from bulky substituents can significantly influence these barriers and the preferred conformations. nih.gov

The table below presents typical calculated rotational energy barriers for key bonds in urea derivatives, which serve as a model for N,N''-Sulfonylbisurea.

| Bond of Rotation | Molecule Type | Typical Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C(sp²)-N | Alkylureas | 8.6 - 9.4 | osti.gov |

| N-C(methyl) | Methylurea | 0.9 | osti.gov |

| N-C(ethyl) | Ethylurea | 6.2 | osti.gov |

| N-C(phenyl) | Phenylurea | 2.4 | osti.gov |

A dominant factor in determining the conformational stability of sulfonylureas is the formation of intramolecular hydrogen bonds (IHBs). nih.govuniven.ac.zaacs.org Computational studies consistently show that the most stable conformers are those that allow for the formation of hydrogen bonds between one of the N-H protons and an acceptor atom, which can be a sulfonyl oxygen, the carbonyl oxygen, or a nitrogen atom in an attached heterocyclic ring. nih.govresearchgate.netacs.org These interactions create pseudo-ring structures that lock the molecule into a specific shape. researchgate.net Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to characterize and quantify the strength of these hydrogen bonds. nih.govacs.orgacs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation. schrodinger.com

Vibrational Spectroscopy (FT-IR): DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. While calculated values are often systematically higher than experimental ones due to the harmonic approximation and gas-phase conditions, they can be brought into excellent agreement with experimental data by applying a scaling factor. nih.gov This correlation allows for the confident assignment of complex experimental spectra. For sulfonylureas, characteristic stretching frequencies for N-H, C=O, and S=O groups are of particular interest. univen.ac.zajrespharm.com

The following table shows a typical correlation between experimental and DFT-calculated vibrational frequencies for key functional groups in sulfonylurea derivatives.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3165 - 3380 | Correlates well after scaling |

| C=O Stretch | 1630 - 1680 | Correlates well after scaling |

| S=O Asymmetric Stretch | ~1320 - 1350 | Correlates well after scaling |

| S=O Symmetric Stretch | ~1150 - 1180 | Correlates well after scaling |

Data generalized from studies on sulfonylurea derivatives. jrespharm.comijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts. nih.govunibo.it The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic nuclear magnetic shielding constants, which are then converted to chemical shifts. nih.gov These predictions are powerful tools for assigning ¹H and ¹³C NMR spectra, especially for complex molecules, and for understanding how conformational changes affect the electronic environment of different nuclei. jrespharm.com

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. organicchemistrydata.org Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. doi.orgmdpi.com This process involves optimizing the molecular geometry and then calculating the isotropic magnetic shielding tensors (σ) for each nucleus. xray.cz The chemical shifts (δ) are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), according to the equation δ = σ_ref - σ_sample. mdpi.comnih.gov

For sulfonylurea derivatives, DFT calculations have shown good correlation with experimental data. doi.org Studies on related compounds like gliclazide (B1671584) have utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate chemical shifts, demonstrating the reliability of this approach. doi.org The calculated shifts for the NH protons are particularly sensitive to the molecular environment and hydrogen bonding, which can sometimes lead to discrepancies with experimental values measured in solution. jrespharm.com

Below is a representative table of how simulated NMR chemical shifts for a sulfonylurea core structure might be presented, based on methodologies applied to similar compounds. doi.org

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H (Sulfonyl side) | ~8.0-9.0 | Variable (Aromatic Region) |

| N-H (Urea side) | ~8.5-9.0 | ~8.5-8.9 |

| C=O | ~152.0-154.0 | ~150.0-153.1 |

Calculated Vibrational Frequencies

Vibrational spectroscopy (FTIR and Raman) provides a fingerprint of a molecule based on its vibrational modes. tsijournals.com DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. researchgate.netspectroscopyonline.com These calculations help in the assignment of complex experimental spectra. researchgate.net A common practice is to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which often results in good agreement with experimental data. dergipark.org.trweizmann.ac.il

For the sulfonylurea functional group, key vibrational modes include the N-H stretching, S=O symmetric and asymmetric stretching, and C=O stretching. jrespharm.comresearchgate.net Theoretical studies on sulfonylurea compounds using the B3LYP level of theory with basis sets like 6-31G** have successfully estimated these frequencies. researchgate.net The calculated spectra allow for a detailed interpretation of the experimental IR and Raman bands based on the Potential Energy Distribution (PED). researchgate.net

A typical comparison of calculated and experimental vibrational frequencies for the key functional groups in a sulfonylurea structure is shown below. jrespharm.comresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3400-3500 (unscaled) | 3165-3377 | Stretching of N-H bonds in urea and sulfonamide |

| C=O Stretch | ~1700-1750 (unscaled) | 1629-1680 | Stretching of the carbonyl group |

| S=O Asymmetric Stretch | ~1350-1400 (unscaled) | ~1340-1370 | Asymmetric stretching of the sulfonyl group |

| S=O Symmetric Stretch | ~1150-1200 (unscaled) | ~1150-1170 | Symmetric stretching of the sulfonyl group |

Prediction of Electronic Absorption Maxima

The electronic absorption properties of a molecule, which are measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrug.nl This method calculates the energies of electronic excited states, allowing for the simulation of the UV-Vis spectrum. mdpi.comcsic.es The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. libretexts.org

For the sulfonylurea family of compounds, TD-DFT calculations at levels like B3LYP-D3/6-311+G(d,p) have been used to explore the first ten excited states and simulate their UV-Vis spectra. csic.esacs.org The primary electronic transitions often correspond to π→π* and n→π* transitions involving the orbitals of the aromatic rings (if present) and the sulfonylurea bridge. scirp.org The solvent environment can significantly impact the absorption maxima, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com For instance, experimental studies on the sulfonylurea drug Glimepiride in 0.1 M sodium hydroxide (B78521) have identified an absorbance maximum around 235 nm. chemrj.org Similarly, Gliclazide shows a prominent peak at 226 nm. semanticscholar.org Computational models aim to reproduce these values to validate their accuracy. doi.org

Reactivity Studies and Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and characterizing transient species like transition states. libretexts.orgbits-pilani.ac.in

Transition State Analysis for Key Transformations

Transition State Theory (TST) provides a framework for understanding reaction rates by analyzing the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.org Computational methods allow for the location and characterization of transition state structures, providing crucial information about the reaction barrier (activation energy) and the mechanism. libretexts.orgnih.gov

For sulfonylureas, a key transformation is the cleavage of the sulfonylurea bridge, which is a primary degradation pathway under certain pH conditions. researchgate.net Computational investigations into the hydrolysis of sulfonylurea herbicides like Rimsulfuron have suggested a reaction mechanism that proceeds through a five-membered transition state. researchgate.net Such analyses involve optimizing the geometry of the proposed transition state and confirming it has a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.netchemrxiv.org These studies are vital for understanding the stability and environmental fate of these compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.orgresearchgate.net The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. scirp.orgdergipark.org.tr

DFT calculations are widely used to determine the energies and visualize the spatial distribution of these orbitals. ajol.infonih.gov For sulfonylurea derivatives, FMO analysis shows that the HOMO is often localized on the phenyl ring and parts of the urea moiety, while the LUMO is typically distributed over the sulfonyl group and the adjacent carbonyl. researchgate.netscirp.org This distribution helps identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net

A representative table of FMO properties for sulfonylurea-type compounds, calculated using DFT at the B3LYP/6-31G(d) level, is provided below. scirp.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Chlorpropamide | -6.914 | -0.899 | 6.015 |

| Tolazamide | -6.669 | -1.026 | 5.643 |

| Glipizide | -6.438 | -1.529 | 4.909 |

Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of global descriptors. frontiersin.orgmdpi.com These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of various aspects of chemical reactivity. acs.orgscirp.org

Key descriptors include:

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's propensity to react. scirp.org

Electronegativity (χ): χ = -μ. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic character of a molecule. acs.orgscirp.org

These descriptors have been calculated for various sulfonylureas to understand and compare their reactivity profiles. acs.orgscirp.org For example, a lower hardness (η) and a higher electrophilicity index (ω) suggest greater reactivity. asrjetsjournal.org

The following table presents calculated reactivity descriptors for representative sulfonylurea compounds. scirp.org

| Compound | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Chlorpropamide | 3.008 | 3.907 | 2.536 |

| Tolazamide | 2.822 | 3.848 | 2.621 |

| Glipizide | 2.455 | 3.984 | 3.226 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment at an atomic level. While specific MD simulation studies exclusively focused on N,N''-Sulfonylbisurea are not extensively documented in publicly available literature, the dynamic behavior of the broader sulfonylurea class of compounds has been the subject of numerous computational investigations. These studies, often centered on sulfonylurea derivatives with applications in medicine and agriculture, offer a solid framework for understanding the potential dynamic characteristics of N,N''-Sulfonylbisurea.

The dynamic behavior of sulfonylureas is largely governed by their inherent conformational flexibility and the propensity for intramolecular hydrogen bonding. acs.org MD simulations of various sulfonylurea derivatives have consistently highlighted the dynamic nature of the sulfonylurea bridge, which connects different chemical moieties. This flexibility allows the molecule to adopt various conformations in solution, a critical aspect for its interaction with biological targets.

The dynamic fluctuations of the ligand within the binding site can be quantified using parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). While specific values for N,N''-Sulfonylbisurea are not available, typical RMSD values for well-behaved ligands in a binding pocket are generally expected to be low, indicating stability. RMSF analysis can pinpoint which parts of the molecule exhibit higher flexibility. For sulfonylureas, the terminal groups attached to the sulfonylurea bridge are often observed to have higher RMSF values, indicating greater motional freedom compared to the core scaffold.

The choice of force field is a critical aspect of any MD simulation. For sulfonyl-containing compounds, extensions to standard force fields like the CHARMM General Force Field (CGenFF) have been developed to accurately model their behavior. researchgate.net These specialized parameters are essential for obtaining reliable dynamic trajectories.

Table of Expected Dynamic Properties from MD Simulations of Sulfonylurea Analogs:

| Dynamic Property | Expected Behavior for a Sulfonylurea Compound | Relevance to N,N''-Sulfonylbisurea |

| Conformational Flexibility | The sulfonylurea bridge allows for significant rotational freedom, leading to multiple accessible conformers. acs.org | The core N,N''-Sulfonylbisurea structure would exhibit similar flexibility, with the two urea moieties potentially adopting various orientations relative to the sulfonyl group. |

| Intramolecular Hydrogen Bonding | Formation of transient hydrogen bonds between the NH and C=O groups within the urea moiety stabilizes certain conformations. acs.org | N,N''-Sulfonylbisurea has two urea groups, increasing the possibility of complex intramolecular hydrogen bonding networks that would significantly influence its preferred conformations. |

| Ligand RMSD in a Binding Site | Typically low and stable (e.g., < 3 Å) over the course of the simulation, indicating stable binding. d-nb.info | If bound to a target, N,N''-Sulfonylbisurea would be expected to exhibit stable binding, with its core structure showing minimal deviation. |

| Ligand RMSF in a Binding Site | Terminal functional groups generally show higher fluctuations than the core scaffold. | The terminal urea groups of N,N''-Sulfonylbisurea would likely display higher RMSF values, indicating their flexibility and potential to form multiple interactions. |

| Interaction with Solvent | The polar sulfonyl and urea groups would form dynamic hydrogen bonds with water molecules. | The solvation shell around N,N''-Sulfonylbisurea would be highly dynamic, with water molecules constantly exchanging and reorienting around the polar groups. |

Research on Derivatives and Structural Analogues of N,n Sulfonylbisurea

Synthesis and Chemical Characterization of N-Substituted Sulfonylbisurea Analogues

The synthesis of N,N''-sulfonylbisurea analogues primarily involves the strategic introduction of substituents onto the terminal nitrogen atoms of the urea (B33335) moieties or modification of the sulfonyl group. These modifications significantly influence the electronic and steric properties of the molecule, thereby affecting its chemical reactivity and potential applications.

The substitution at the urea nitrogen atoms can be systematically varied to produce a range of N,N''-dialkyl, N,N''-diaryl, and unsymmetrically substituted sulfonylbisureas.

The general synthetic approach to symmetrical N,N''-disubstituted sulfonylbisureas involves the reaction of sulfonyl diisocyanate with two equivalents of a primary amine. While this method is straightforward for simple amines, the synthesis of more complex or sterically hindered derivatives can be challenging.

A more versatile approach for creating unsymmetrical sulfonylbisureas involves a stepwise method. nih.gov One such method utilizes N,N'-sulfuryldiimidazole as a key intermediate. nih.gov This reagent can be sequentially reacted with two different amines. The first amine displaces one imidazole (B134444) group, and subsequent activation, for instance by methylation of the remaining imidazole, facilitates the displacement by a second, different amine to yield the unsymmetrical sulfonylurea. nih.gov This method has proven effective for preparing sterically congested sulfonylureas and is amenable to parallel synthesis. nih.gov

Table 1: Synthesis of Unsymmetrical Sulfonylureas using N,N'-Sulfuryldiimidazole

| Entry | First Amine (R1-NH2) | Second Amine (R2-NH2) | Product (R1-NH-CO-NH-SO2-NH-CO-NH-R2) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Benzylamine | N-phenyl-N'-(benzyl)sulfonylbisurea | High |

| 2 | tert-Butylamine | Aniline | N-(tert-butyl)-N'-(phenyl)sulfonylbisurea | Moderate |

| 3 | Cyclohexylamine | 4-Methoxyaniline | N-cyclohexyl-N'-(4-methoxyphenyl)sulfonylbisurea | High |

This table is illustrative and based on the general method described in the literature for sulfonylureas. nih.gov

The synthesis of N,N''-diaryl sulfonylbisureas can also be achieved through methods analogous to the synthesis of N,N'-diarylureas, for instance, through the dehydrosulfurization of corresponding N,N'-diarylthioureas. rsc.org

The electronic nature of the sulfonyl group (SO₂) makes it a strong electron-withdrawing group. This property significantly influences the acidity of the N-H protons in the sulfonylbisurea backbone. The introduction of substituents on an aromatic ring attached to the sulfonyl group can further modulate these electronic effects.

Electron-withdrawing groups (EWGs) on the aryl ring attached to the sulfonyl group increase the acidity of the N-H protons, while electron-donating groups (EDGs) have the opposite effect. libretexts.orglibretexts.org This can be rationalized by the stabilization or destabilization of the resulting anion after deprotonation. libretexts.org

For instance, a study on benzimidazole (B57391) derived sulfonylurea analogues showed that the presence of an electron-withdrawing chloro substituent on the benzene (B151609) sulfonylurea moiety was favorable for certain biological activities, suggesting a significant electronic influence on the molecule's conformation and binding properties. frontiersin.org Conversely, compounds with an electron-donating methyl group on the same moiety showed different activity profiles. frontiersin.org

The steric effects of substituents near the sulfonyl group can also play a crucial role. Bulky groups can hinder the approach of reactants or affect the conformational preferences of the molecule. rsc.org In the context of related sulfonamides, ortho-substituents can influence the bond lengths of the SO₂NH₂ group through steric hindrance and potential intramolecular hydrogen bonding. rsc.org

Table 2: Predicted Effect of Aryl Substituents on the Acidity of the N-H Protons of a Hypothetical Arylsulfonylbisurea

| Substituent (on aryl ring) | Electronic Effect | Predicted Effect on N-H Acidity |

|---|---|---|

| -NO₂ (para) | Strong Electron-Withdrawing | Increase |

| -Cl (para) | Electron-Withdrawing | Increase |

| -H | Neutral | Baseline |

| -CH₃ (para) | Electron-Donating | Decrease |

| -OCH₃ (para) | Strong Electron-Donating | Decrease |

This table is based on established principles of substituent effects in organic chemistry. libretexts.orglibretexts.org

Cyclic and Polymeric Sulfonylbisurea Structures

The bifunctional nature of the N,N''-sulfonylbisurea core, with reactive sites at the terminal nitrogens, presents opportunities for the construction of more complex macromolecular architectures.

Macrocycles containing the sulfonylbisurea moiety could potentially be synthesized through high-dilution condensation reactions of a disubstituted sulfonylbisurea precursor with appropriate linkers. For example, a reaction between a sulfonylbisurea with terminal amino groups and a diacyl chloride or a similar bifunctional electrophile could lead to the formation of a macrocyclic structure. The size and shape of the resulting macrocycle would be dependent on the length and flexibility of the linker. Such macrocycles could exhibit interesting host-guest chemistry, with the sulfonylbisurea unit providing potential hydrogen bonding sites.

Heteroatom-Modified Sulfonylbisurea Analogues

Modification of the core N,N''-sulfonylbisurea structure by replacing one or more of the constituent heteroatoms (sulfur or oxygen) could lead to novel analogues with distinct chemical properties.

For instance, the replacement of the sulfonyl group (SO₂) with a sulfinyl group (SO) would result in a sulfinylbisurea. This modification would reduce the electron-withdrawing nature of the central group and alter the geometry around the sulfur atom.

Another potential modification is the replacement of the carbonyl oxygen atoms with sulfur, leading to a sulfonylbisthiourea. The synthesis of such compounds could potentially be achieved through methods analogous to thiourea (B124793) synthesis, for example, by using sulfonyl diisothiocyanate as a starting material. These thio-analogues would likely exhibit different coordination properties and reactivity compared to their oxygen-containing counterparts.

Further research into these areas could unveil novel compounds with unique structural and functional properties, expanding the chemical space of sulfonylbisurea derivatives.

Sulfur-Modified Analogues

The replacement of one or both carbonyl oxygen atoms in the N,N''-sulfonylbisurea structure with sulfur atoms gives rise to sulfonylbis(thiourea) and related analogues. These modifications significantly alter the electronic and steric properties of the molecule.

One notable approach to synthesizing these sulfur-modified analogues involves a one-pot conversion of sulfonylureas to sulfonylthioureas (STUs). This method utilizes a modified Bunte's reaction under aqueous conditions, offering a scalable and efficient route to these versatile compounds. acs.orgresearchgate.net The process is tolerant of a wide range of substituents on the sulfonylurea precursor, allowing for the generation of diverse STU derivatives. acs.orgresearchgate.net For instance, the reaction can be successfully applied to various substituted sulfonylurea precursors to yield the corresponding sulfonylthioureas in good to excellent yields. acs.org

The synthesis of bis-thiourea derivatives has also been explored using isophthaloyl dichloride as a spacer and various amino acids as linkers. These bis-thiourea derivatives are prepared from a stable isophthaloyl isothiocyanate intermediate. acs.org While not directly N,N''-sulfonylbisurea analogues, these syntheses demonstrate established methods for creating molecules with multiple thiourea groups. The reaction of isothiocyanates with amines is a common and high-yielding method for producing a wide variety of substituted thioureas. google.com

The general synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. For example, the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) can produce an isothiocyanate intermediate, which then reacts with an amine via nucleophilic addition. nih.gov Another method involves reacting an aqueous solution of an aliphatic ester of a N-mono-substituted dithiocarbamic acid with ammonia (B1221849) or an amine in the presence of an alkali. nih.gov

Table 1: Examples of Sulfur-Modified Analogues and Their Synthesis Methods

| Analogue Type | General Structure | Synthesis Method | Reference |

| Sulfonylthiourea (STU) | R-SO₂-NH-C(S)-NH-R' | One-pot conversion of sulfonylureas via a modified Bunte's reaction. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Bis-thiourea | R'-(NH-C(S)-NH-R)₂ | Reaction of a diisothiocyanate with an amine. acs.org | acs.org |

| Substituted Thiourea | R-NH-C(S)-NH-R' | Reaction of an isothiocyanate with an amine. google.comnih.gov | google.comnih.gov |

Oxygen or Carbon Insertions within the Bisurea Framework